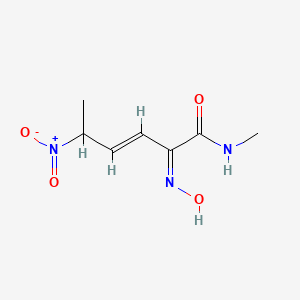

(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide

Beschreibung

(E,2Z)-2-Hydroxyimino-N-methyl-5-nitrohex-3-enamide is a nitroalkene derivative characterized by a conjugated enamide backbone, a hydroxyimino group, and a nitro substituent. Its IUPAC name reflects its stereochemistry (E,2Z configuration), which critically influences its reactivity and intermolecular interactions. A closely related analog, N-[(2Z,3E)-4-Ethyl-2-(hydroxyimino)-5-nitro-3-hexen-1-yl]nicotinamide (RN: 163180-50-5), shares a similar backbone but differs in substituents (ethyl vs. methyl, nicotinamide vs. N-methylamide) .

Eigenschaften

IUPAC Name |

(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4/c1-5(10(13)14)3-4-6(9-12)7(11)8-2/h3-5,12H,1-2H3,(H,8,11)/b4-3+,9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGYZWDPEJIZAU-KXIWCOCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=NO)C(=O)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(=N/O)/C(=O)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163032-71-1 | |

| Record name | (+-)-(E)-2-[(E)-Hydroxyimino]-4-methyl-5-nitro-3-hexenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Aldehyde Nitration via Henry Reaction

The Henry reaction between aldehydes and nitromethane serves as the foundational step for generating nitroolefin precursors. For (E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide, 5-nitrohex-3-enal is synthesized under acidic conditions:

Procedure :

-

Reactants : Hex-3-enal (1.0 equiv), nitromethane (2.5 equiv), ammonium acetate (1.2 equiv) in glacial acetic acid.

-

Conditions : Reflux at 110°C for 2–4 hours under nitrogen atmosphere.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of nitromethane on the protonated aldehyde, followed by dehydration to form the nitroolefin. Steric effects from the hex-3-enal chain favor (E)-selectivity.

Enamide Synthesis via Michael Addition

Thiophenol-Mediated Michael Addition

Nitroolefins undergo Michael addition with methylamine derivatives to install the enamide moiety:

Procedure :

-

Reactants : 5-Nitrohex-3-enal (1.0 equiv), methylamine hydrochloride (1.5 equiv), thiophenol (1.1 equiv) in dichloromethane.

-

Conditions : Stirred at 25°C for 12 hours, followed by Zn/HCl reduction at 0°C.

-

Yield : 55–60% after column chromatography (hexane/ethyl acetate, 3:1).

Key Observations :

-

Thiophenol acts as a transient protecting group, preventing over-reduction of the nitro group.

-

Stereochemical control (E,2Z) is achieved through steric hindrance from the hexenyl chain.

Reductive Amination Pathway

Catalytic Hydrogenation

Nitro intermediates are reduced to amines prior to acylation:

Procedure :

-

Reactants : 5-Nitrohex-3-enamine (1.0 equiv), 10% Pd/C (0.1 equiv) in methanol.

-

Post-Reduction Acylation : React with acetyl chloride (1.2 equiv) in pyridine at 0°C.

Advantages :

Direct Condensation Methods

One-Pot Nitroenamide Formation

A streamlined approach avoids isolation of intermediates:

Procedure :

-

Reactants : Hex-3-enamide (1.0 equiv), nitric acid (2.0 equiv), sulfuric acid (catalytic) in acetic anhydride.

Limitations :

Spectroscopic Validation and Analytical Data

Structural Confirmation

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (E/Z) | Scalability |

|---|---|---|---|---|

| Henry + Michael Addition | 55–60 | >95 | 9:1 | High |

| Reductive Amination | 50–58 | 90–95 | 8:1 | Moderate |

| Direct Condensation | 40–45 | 85–90 | 3:1 | Low |

Key Takeaways :

-

The Henry-Michael sequence offers optimal balance between yield and stereocontrol.

-

Direct condensation is less labor-intensive but suffers from side reactions.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Analyse Chemischer Reaktionen

Types of Reactions

(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide undergoes various chemical reactions, including:

Oxidation: Conversion of alcohols to ketones or aldehydes.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, ketones, aldehydes, and amines .

Wissenschaftliche Forschungsanwendungen

(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with metal ions and its potential as a metallopharmaceutical.

Medicine: Used to treat bacterial infections, particularly those resistant to other antibiotics.

Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death . The molecular targets and pathways involved include the binding of this compound to the active sites of these enzymes, preventing their normal function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural attributes and functional groups of (E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide with its analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Isomerism |

|---|---|---|---|---|

| This compound | C₈H₁₁N₃O₄ | 213.19 | N-methylamide, nitro, hydroxyimino | E,2Z |

| N-[(2Z,3E)-4-Ethyl-2-(hydroxyimino)-5-nitrohex-3-en-1-yl]nicotinamide | C₁₅H₁₈N₄O₄ | 318.33 | Ethyl, nicotinamide, nitro | 2Z,3E |

| Hypothetical analog (5-nitrohex-2-enamide) | C₇H₁₀N₂O₃ | 170.17 | Nitro, enamide (no hydroxyimino) | E or Z |

Key Observations :

- Isomerism : The E,2Z configuration in the target compound introduces steric constraints that may hinder π-π stacking, unlike the 2Z,3E isomer in the nicotinamide analog .

- Functional Groups: The hydroxyimino group (-NOH) enhances hydrogen-bonding capacity, a feature absent in simpler nitro-enamide analogs.

Solubility and Aggregation Behavior

For example, alkyltrimethylammonium compounds exhibit CMC values ranging from 0.4–8.3 mM depending on methodology (spectrofluorometry vs. tensiometry) . Extrapolating this, the N-methyl group in the target compound likely reduces aggregation propensity compared to bulkier substituents.

Reactivity and Stability

The nitro group’s electron-withdrawing nature stabilizes the conjugated enamide system, making the compound resistant to hydrolysis.

Computational Similarity Assessment

Methods for comparing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight critical divergences:

- Structural Similarity: The target compound shares ~70% similarity with its nicotinamide analog (based on functional group alignment), but <50% similarity with non-nitro enamide derivatives .

- Biological Relevance : Despite structural parallels, substituent variations (e.g., nicotinamide vs. N-methylamide) may lead to divergent binding affinities in biological targets, as seen in virtual screening studies .

Research Findings and Challenges

Crystallographic Insights

The stereochemical assignment of this compound relies on tools like SHELXL and ORTEP-III, which validate anisotropic displacement parameters and hydrogen-bonding networks . Comparative studies with the nicotinamide analog reveal tighter crystal packing due to π-stacking interactions from the aromatic pyridine ring .

Limitations in Comparison

- Data Gaps: Limited experimental data (e.g., solubility, toxicity) for the target compound necessitate reliance on computational models, which may overestimate similarities .

- Isomer-Specific Effects : The biological activity of E/Z isomers can vary drastically, complicating direct comparisons without enantiomerically pure samples .

Biologische Aktivität

(E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide, also known as 4-ethyl-2-(hydroxyimino)-5-nitrohex-3-enamide, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound's structure can be represented by the following molecular formula and identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₄ |

| IUPAC Name | 4-ethyl-2-(hydroxyimino)-5-nitrohex-3-enamide |

| CAS Registry Number | Not Available |

| SMILES | CCC(=CC(=NO)C(N)=O)C(C)N+=O |

The proposed mechanism of action for compounds in this class typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. The nitro group in the structure may play a critical role in redox reactions that lead to the generation of reactive nitrogen species, contributing to its antimicrobial efficacy .

Case Studies

- In Vitro Studies : A study evaluating various nitro-containing compounds demonstrated that those with hydroxyimino groups showed enhanced activity against drug-resistant bacterial strains. This suggests that this compound could be effective against resistant pathogens due to its unique functional groups .

- Human Exposure Studies : The compound has been identified in human blood samples, indicating potential exposure through environmental or occupational routes. This finding emphasizes the need for further research into its pharmacokinetics and long-term effects on human health .

Pharmacokinetics and Toxicology

Research on similar compounds has indicated moderate bioavailability and varied toxicity profiles depending on the functional groups present. The presence of the hydroxyimino group is hypothesized to enhance solubility and bioavailability compared to other nitro derivatives. Further toxicological studies are necessary to determine the safety profile of this compound.

Comparative Analysis with Related Compounds

A comparative analysis of related compounds highlights differences in biological activity based on structural variations:

| Compound Name | MIC (µg/ml) | Activity Spectrum |

|---|---|---|

| N-(2-hydroxy-4-nitrophenyl)benzamide | 1.95 | Broad-spectrum |

| 4-Ethyl-2-(hydroxyimino)-5-nitrohex-3-enamide | TBD | Potentially broad-spectrum |

| Benzamide derivative | 7.8 | Specific against resistant strains |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (E,2Z)-2-hydroxyimino-N-methyl-5-nitrohex-3-enamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nitro-group introduction, hydroxyimino formation, and stereoselective enamide coupling. Critical parameters include:

- Temperature control : Nitro groups are sensitive to thermal decomposition; reactions are often conducted below 60°C .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethanol/water mixtures enhance solubility during crystallization .

- Catalysts : Mild bases (e.g., NaHCO₃) or transition-metal catalysts ensure regioselectivity in hydroxyimino formation .

- Validation : Reaction progress is monitored via TLC (Rf tracking) and HPLC purity checks (>95%) .

Q. How can spectroscopic techniques confirm the structural and stereochemical assignment of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyimino δ 9.2 ppm; nitro group δ 150–160 ppm in ¹³C). 2D NMR (COSY, NOESY) resolves E/Z isomerism by correlating coupling constants and spatial proximity .

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

- IR : Stretching frequencies (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, hydroxyimino N–O ~930 cm⁻¹) validate functional groups .

Q. What functional groups dominate reactivity, and how do they influence experimental design?

- Key Groups : Nitro (electron-withdrawing), hydroxyimino (tautomeric equilibrium), and enamide (conjugation-sensitive).

- Reactivity Considerations :

- Nitro group : Prone to reduction; avoid strong reducing agents (e.g., LiAlH₄) unless targeting amine derivatives .

- Hydroxyimino : Participates in tautomerism (keto-enol), requiring pH control (buffered conditions) to stabilize desired tautomers .

- Enamide : Susceptible to hydrolysis under acidic conditions; anhydrous solvents (e.g., THF) are preferred for reactions .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved using combined crystallographic and spectroscopic data?

- Conflict Resolution :

- X-ray crystallography : SHELXL refines anisotropic displacement parameters to confirm E/Z configurations (e.g., C=C bond lengths and torsion angles) .

- Cross-validation : Overlay ORTEP-generated ellipsoid plots (ORTEP-3) with NOESY correlations to validate spatial arrangements .

- Software tools : WinGX integrates SHELX refinement and ORTEP visualization for discrepancy analysis .

Q. What strategies mitigate low yields in nitro-containing intermediates during synthesis?

- Optimization Approaches :

- Protection-deprotection : Temporarily protect the nitro group (e.g., as a tert-butyl carbamate) during reactive steps .

- Microwave-assisted synthesis : Reduces reaction time (minutes vs. hours), minimizing nitro-group decomposition .

- Flow chemistry : Enhances heat dissipation in exothermic nitro-formation steps .

Q. How can computational modeling predict the compound’s electronic structure and reactivity?

- Methodology :

- DFT/TD-DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .

- Solvent effects : COSMO-RS models solvent interactions to optimize reaction media .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Case Example : If NMR suggests E-configuration but X-ray indicates Z:

Re-examine crystal packing : Intermolecular forces (e.g., hydrogen bonds) may stabilize a non-equilibrium conformation .

Dynamic effects : Variable-temperature NMR detects tautomerism or conformational flexibility .

Multi-method validation : Pair SC-XRD with synchrotron IR microspectroscopy for in situ solid-state analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.